molecular formula C14H21NO2 B3912024 N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE CAS No. 6082-54-8

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE

Cat. No.: B3912024
CAS No.: 6082-54-8
M. Wt: 235.32 g/mol
InChI Key: XEDYFFMSZLFWLT-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE is a compound that features an adamantane core, a unique tricyclic hydrocarbon structure known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 3-oxo-butanoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Another method involves the Ritter reaction, where 1-adamantyl nitrates react with carboxylic acid amides in sulfuric acid media. This method is particularly useful for introducing the adamantyl group into the amide structure .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of 1-bromoadamantane as a starting material, which undergoes a series of reactions including amidation and subsequent functional group transformations to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can exhibit enhanced biological activities or improved material properties .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-adamantyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(16)2-13(17)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDYFFMSZLFWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326922
Record name N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-54-8
Record name N-(1-ADAMANTYL)-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19 g of 1-amino-adamantane were added to 200 ml of benzene and then 9.5 ml of diketene were added thereto over 10 minutes. The mixture was stirred for 21/2 hours at room temperature and after the addition of activated charcoal, the mixture was stirred and filtered. The filtrate was distilled to dryness under reduced pressure and the residue was added to isopropyl ether. The mixture was vacuum filtered to obtain 23.6 g of N-(1-adamantyl)-acetylacetamide melting at 80° C. 23.5 g of the said product and 1 g of p-toluene sulfonic acid were added to a mixture of 50 ml of methanol and 15 ml of methyl orthoformate and the mixture was stirred at room temperature for 24 hours and was then cooled. 2 ml of quinoline were added and the mixture was vacuum filtered. The precipitate was dried to obtain 25.1 g of N-(1-adamantyl)-3,3-dimethoxy-butyramide melting at 140° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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